[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

Researchers varying fluorine position on benzyl-imidazole scaffolds often face >10-fold potency discrepancies from uncontrolled isomerism, compromising SAR reproducibility. This compound, as the definitive ortho-fluoro isomer, resolves that ambiguity. Key advantages: (1) ≥98% purity as the hydrochloride salt, enabling direct use in amide coupling or reductive amination without further purification-critical for automated parallel synthesis; (2) a single, positionally defined fluorine atom provides a clean ¹⁹F NMR handle for quantitative assays and reaction monitoring; (3) paired with meta- and para-fluoro analogs (CAS 1439899-39-4 and 1368631-59-7), it forms a complete positional-scanning toolkit for probing steric and electronic contributions to target binding.

Molecular Formula C11H13ClFN3
Molecular Weight 241.69
CAS No. 1439896-63-5
Cat. No. B1652428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
CAS1439896-63-5
Molecular FormulaC11H13ClFN3
Molecular Weight241.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(N=C2)CN)F.Cl
InChIInChI=1S/C11H12FN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
InChIKeyDICBGMGRHTUMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1439896-63-5 Chemical Identity & Procurement


[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS 1439896-63-5) is a fluorinated imidazole building block with the molecular formula C₁₁H₁₃ClFN₃ and a monoisotopic mass of 241.078 Da . The compound features a primary amine at the 4-position of the imidazole ring and an ortho-fluorine on the benzyl substituent. It is commercially supplied at ≥97% purity [1] and is typically stored under dry, refrigerated (2–8 °C) conditions to preserve chemical integrity .

Positional probe
Ortho-fluorine benzyl imidazole building block for fluorine-position SAR studies.
Salt form
Hydrochloride salt supports aqueous solubility and direct use in coupling or reductive amination.
High purity
High-purity lot (≥97%) suitable for library synthesis and analytical standard workflows.

Isomer Interchange Risk in 1439896-63-5 Procurement


The ortho, meta, and para positions of the fluorine atom on the benzyl ring critically affect electronic distribution, steric bulk, and hydrogen‑bonding capability, which can lead to divergent target‑binding affinities and pharmacokinetic profiles. In‑class analogs such as [1-(3‑fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS 1439899‑39‑4) and [1-(4-fluorobenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368631‑59‑7) differ only in fluorine position yet display distinct physicochemical properties . Literature on analogous fluorinated imidazole series confirms that positional isomerism can produce >10‑fold differences in in vitro potency against enzyme targets such as aromatase [1]. Consequently, sourcing the precise isomer is essential for experimental reproducibility and valid SAR interpretation.

Fluorine positional isomerism alters electronic parameters and steric environment; measured sigma and Es values differ, potentially shifting target binding.
In-class analogs (meta-/para-fluoro) may show divergent potency; class-level SAR indicates up to 12-fold differences in enzyme inhibition, so direct substitution without validation can distort SAR conclusions.
Salt form and purity differ among isomers; the ortho hydrochloride offers defined stoichiometry and higher typical purity, while the para free base may require additional purification.

1439896-63-5 Head-to-Head Evidence vs. In-Class Analogs


Fluorine Position Impact on Steric and Electronic Parameters

The ortho‑fluorine in [1-(2-fluorobenzyl)-1H-imidazol-4-yl]methanamine HCl imposes a distinct steric environment (Taft Es ≈ –0.55) and electronic effect (Hammett σₘ = 0.35) compared to the 3‑fluoro (σₘ = 0.34, σₚ = 0.06) and 4‑fluoro (σₚ = 0.06) isomers. These factors are known to modulate imidazole pKa and ligand‑protein interactions [1]. In a related benzyl imidazole aromatase inhibitor series, moving fluorine from the 4‑ to the 2‑position altered IC₅₀ by up to 12‑fold, highlighting the sensitivity of biological activity to positional substitution [2]. Direct head‑to‑head data for the exact methanamine‑HCl series are not available in the open literature; the above constitutes class‑level evidence from fluorinated azole SAR.

Fluorine position impact
Class-level
Ortho-F: σₘ ≈ 0.35, Es ≈ –0.55
vs. 3-F (σₘ 0.34, σₚ 0.06) / 4-F (σₚ 0.06); IC₅₀ shift up to 12× in aromatase inhibitor series
Positional isomer can shift bioactivity; confirm isomer identity for SAR reproducibility.
Class-level evidence from fluorinated azole SAR; direct data for exact methanamine·HCl series not available.
Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

Purity and Storage Comparison: Ortho- vs. Para-Fluoro Analog

The commercially available ortho‑fluoro derivative (1439896‑63‑5) is routinely supplied at 97–98% purity , whereas the widely listed 4‑fluoro analog (1368631‑59‑7) is often offered at a lower specification of 95% purity . Additionally, the hydrochloride salt form of the ortho isomer ensures a defined counterion stoichiometry, which is not always guaranteed for the free‑base para‑fluoro compound . Purity differences of even 2–3% can significantly affect reaction yields and reproducibility in library synthesis.

Purity comparison
Data to verify
Ortho isomer·HCl: 97–98% purity
vs. 4-F free base analog: typically 95% purity (vendor specs)
Higher purity may improve synthetic yield and reduce pre-use purification steps.
Based on commercial supplier specifications; verify with specific lot COA.
Chemical Procurement Building Block Stability

Handling Stability: HCl Salt vs. Free Base

The hydrochloride salt of the ortho‑fluoro benzyl imidazole methanamine exhibits markedly improved physical stability compared to its free‑base analogs. Supplier specifications consistently indicate room‑temperature shipping stability , whereas the 4‑fluoro free‑base analog requires long‑term cool storage . The salt form also provides higher aqueous solubility, facilitating in‑solution chemistry and biological assay preparation.

Handling stability
Data to verify
Ortho·HCl: ships at ambient, store 2–8°C
vs. 4-F free base: store long-term cool, dry
Salt form provides easier logistics and reduced cold-chain dependence.
Vendor-reported handling guidelines; confirm stability for specific storage conditions.
Formulation Stability Handling

1439896-63-5 Application Scenarios


Positional SAR of Fluorinated Imidazole Scaffolds

Researchers systematically varying the fluorine position on the benzyl ring can use the ortho‑fluoro isomer as a key SAR probe. Paired with the available meta‑ and para‑fluoro analogs, the compound enables interrogation of steric and electronic contributions to target binding. Published class‑level data demonstrate that fluorine positional isomerism can shift in vitro potency by >10‑fold [1].

Building Block for Parallel Library Synthesis

The ≥97–98% purity of the hydrochloride salt [2] makes it directly suitable for amide coupling, reductive amination, or urea formation without additional purification. This is particularly advantageous in automated parallel synthesis where batch‑to‑batch variability must be minimized.

Aromatase (CYP19) Inhibitor Lead Optimization

Benzyl imidazole methanamines have been reported as aromatase inhibitors with potency exceeding that of aminoglutethimide [1]. The ortho‑fluoro substitution offers a unique electronic profile that can be exploited to fine‑tune CYP19 inhibition and reduce off‑target binding, making the compound a valuable starting point for medicinal chemistry campaigns.

¹⁹F NMR Quantification Standard

The single fluorine atom at a defined position provides a clean spectroscopic handle. The hydrochloride salt’s high purity and counterion uniformity support its use as a standard in ¹⁹F NMR quantitative assays or as an internal reference for reaction monitoring.

Application
Selection Property
Validation Focus
Fluorinated imidazole SAR
Ortho-fluorine electronic/steric profile
Isomer-controlled binding and potency comparison
Parallel library synthesis
High-purity HCl salt, direct coupling
Batch-to-batch reproducibility, yield consistency
CYP19 inhibition research
Unique ortho-fluoro electronic profile
CYP19 inhibition and selectivity assessment
¹⁹F NMR quantification
Single fluorine handle, high purity
Chemical shift and integration accuracy
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